molecular formula C26H20O2 B1339118 4-(Trityloxy)benzaldehyde CAS No. 892112-24-2

4-(Trityloxy)benzaldehyde

Cat. No. B1339118
CAS RN: 892112-24-2
M. Wt: 364.4 g/mol
InChI Key: YXWHPUQQTIIFGZ-UHFFFAOYSA-N
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Description

4-(Trityloxy)benzaldehyde is a chemical compound with the molecular formula C26H20O2 . It has a molecular weight of 364.4 g/mol . The IUPAC name for this compound is 4-trityloxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 4-(Trityloxy)benzaldehyde is 1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H . The Canonical SMILES for this compound is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O .


Physical And Chemical Properties Analysis

4-(Trityloxy)benzaldehyde has a molecular weight of 364.4 g/mol . It has a XLogP3-AA value of 6 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 364.146329876 g/mol . The topological polar surface area of the compound is 26.3 Ų . It has 28 heavy atoms . The complexity of the compound is 415 .

Scientific Research Applications

Synthesis of Natural Benzaldehyde

4-(Trityloxy)benzaldehyde: can be used in the synthesis of natural benzaldehyde from trans-cinnamaldehyde. This process is significant due to the high cost of natural benzaldehyde derived from natural sources like cassia oil. Researchers have explored various green chemical routes using aqueous systems to achieve this transformation, with some methods showing a conversion rate of nearly 80% .

Antibiotic Modulation

Studies have evaluated benzaldehyde as an antibiotic modulator, examining its ability to enhance the effectiveness of antibiotics against resistant strains of bacteria. Benzaldehyde has shown potential in modulating quinolone antibiotics, which could lead to new approaches in combating antimicrobial resistance .

Antimicrobial Activity

Polymers derived from benzaldehyde have been found to exhibit bactericidal activity. The incorporation of benzaldehyde into amine-terminated polymers increases their capacity to prevent bacterial growth, with the effectiveness proportional to the number of phenolic hydroxyls presented .

Synthesis of Chalcones

4-(Trityloxy)benzaldehyde can be used in the synthesis of chalcones, which are valuable intermediates in the production of various pharmaceuticals. Chalcones themselves have been studied for their antimicrobial properties, and their synthesis through the Aldol condensation reaction is an important application of benzaldehyde derivatives .

Mechanism of Action

Target of Action

Benzaldehyde, a structurally similar compound, has been found to target cellular antioxidation systems in fungi .

Mode of Action

It’s worth noting that benzaldehyde analogues have been synthesized and tested for their antimicrobial activity against various bacteria and fungi . This suggests that 4-(Trityloxy)benzaldehyde might interact with its targets in a way that disrupts their normal function, leading to antimicrobial effects.

Biochemical Pathways

Benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes . This pathway might be relevant to the action of 4-(Trityloxy)benzaldehyde.

Pharmacokinetics

Benzaldehyde, a structurally similar compound, has been found to enhance the absorption of drugs with low oral bioavailability .

Result of Action

Benzaldehyde analogues have shown antimicrobial activity against various bacteria and fungi , suggesting that 4-(Trityloxy)benzaldehyde might have similar effects.

properties

IUPAC Name

4-trityloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHPUQQTIIFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467670
Record name 4-(Trityloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892112-24-2
Record name 4-(Trityloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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